In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of (2,2-Difluoro-3-methylcyclopropyl)methanol
In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of (2,2-Difluoro-3-methylcyclopropyl)methanol
Introduction & Strategic Rationale in Medicinal Chemistry
(2,2-Difluoro-3-methylcyclopropyl)methanol (CAS: 509072-72-4) is a highly specialized fluorinated building block that has become increasingly prominent in modern drug discovery[1]. As a Senior Application Scientist, I frequently leverage the difluorocyclopropyl motif as a strategic bioisosteric replacement for tert-butyl groups, ethers, or unfluorinated cycloalkanes[2].
The incorporation of the gem-difluoro group serves a dual purpose. First, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent functional groups and modulates the overall lipophilicity of the molecule. Second, the cyclopropyl ring provides severe conformational restriction. This "locks" the molecule into a specific bioactive pose, which often translates to enhanced target affinity and superior metabolic stability against cytochrome P450-mediated oxidation[2].
Physical and Chemical Properties
Understanding the physicochemical profile of this compound is essential for predicting its behavior in both synthetic workflows and complex biological systems[3].
Table 1: Physicochemical Profiling of (2,2-Difluoro-3-methylcyclopropyl)methanol
| Property | Value | Causality / Significance in Drug Design |
| CAS Number | 509072-72-4 (Base), 2307738-81-2 (Isomer) | Ensures precise stereochemical tracking during synthesis[3],[4]. |
| Molecular Formula | C5H8F2O | Fluorine substitution blocks metabolic liability points[3]. |
| Molecular Weight | 122.11 g/mol | Low molecular weight makes it an ideal fragment for lead optimization[3]. |
| XLogP3-AA | ~1.0 | Enhances lipophilicity and membrane permeability without excessive fat retention[3]. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA ensures excellent blood-brain barrier (BBB) penetration for CNS targets[3]. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can serve as a critical anchor point in kinase hinge-binding regions[3]. |
| Hydrogen Bond Acceptors | 3 | Includes the oxygen and the two fluorine atoms, allowing for multipoint target engagement[3]. |
Synthetic Methodologies and Experimental Protocols
The synthesis of gem-difluorocyclopropanes requires the controlled generation and trapping of the highly reactive singlet difluorocarbene (:CF2)[5]. Below is a field-proven, self-validating workflow for synthesizing this molecule.
Workflow for the synthesis of (2,2-difluoro-3-methylcyclopropyl)methanol.
Protocol 1: Difluorocyclopropanation via TFDA
Objective: Convert a substituted alkene (e.g., a protected crotyl alcohol derivative) into a difluorocyclopropane intermediate.
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Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 10 mmol of the alkene precursor in 50 mL of anhydrous toluene under an inert argon atmosphere.
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Reagent Addition: Add 15 mmol of Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) dropwise at room temperature[5]. Causality: TFDA is selected over traditional Freon-based reagents because it acts as a highly efficient, ozone-friendly difluorocarbene source that decomposes cleanly under mild conditions[5].
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Catalytic Initiation: Introduce a catalytic amount (1 mmol) of sodium fluoride (NaF). Causality: The fluoride ion attacks the silicon atom of TFDA, initiating a cascade that releases sulfur dioxide, carbon dioxide, and the highly reactive singlet difluorocarbene (:CF2)[5].
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Thermal Activation: Heat the reaction mixture to 90°C and stir for 4 hours. Causality: Elevated temperatures ensure the complete thermal decomposition of the intermediate, driving the cycloaddition forward while minimizing unwanted polymerization of the carbene.
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Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (30 mL) and extract with ethyl acetate (3 x 30 mL). Monitor the reaction via TLC (Thin Layer Chromatography). Self-Validating Step: The disappearance of the alkene starting material on the TLC plate (visualized via KMnO4 stain) confirms the successful formation of the difluorocyclopropane intermediate[6].
Protocol 2: Reduction to the Methanol Derivative
Objective: Isolate the final (2,2-difluoro-3-methylcyclopropyl)methanol product.
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Reduction Setup: If the intermediate is an ester, dissolve it in 40 mL of anhydrous THF and cool to 0°C using an ice bath.
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Hydride Addition: Slowly add 1.2 equivalents of Lithium Aluminum Hydride (LiAlH4) solution (1M in THF) dropwise. Causality: LiAlH4 is a strong reducing agent that efficiently converts the ester to a primary alcohol. The low temperature prevents the reductive defluorination of the cyclopropyl ring.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.
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Fieser Workup (Self-Validating): Quench the reaction sequentially with x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH4 in grams). Causality: This specific quenching sequence forces the aluminum byproducts to precipitate as a granular, easily filterable white solid, preventing the formation of a stubborn emulsion and ensuring high recovery of the product.
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Purification: Filter the mixture through a pad of Celite, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate = 4:1) to yield the pure product.
Applications in Drug Development & Signaling Pathways
The difluorocyclopropyl group is a transformative motif in medicinal chemistry. It is frequently utilized to replace metabolically labile alkyl groups or to restrict the conformation of flexible chains, locking the molecule into a bioactive pose[2].
Targeting ITK (Interleukin-2-inducible T-cell kinase)
Inhibitors containing the (2,2-difluoro-3-methylcyclopropyl)methanol-derived motif have shown high efficacy in targeting ITK, a critical enzyme in T-cell signaling[7]. By incorporating this rigid, lipophilic group, the inhibitors achieve superior binding within the hydrophobic pockets of the kinase domain, making them potent candidates for treating autoimmune diseases and T-cell malignancies[7].
ITK signaling pathway targeted by difluorocyclopropyl-containing inhibitors.
Targeting DLK (Dual Leucine Zipper Kinase)
Neurodegenerative diseases, such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), are characterized by axon degeneration driven by the DLK pathway[8]. Compounds utilizing this fluorinated building block have been patented as potent DLK inhibitors. The low TPSA (20.2 Ų) of the difluorocyclopropyl motif ensures that these inhibitors can efficiently cross the blood-brain barrier (BBB) to reach their central nervous system targets[8].
References
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GuideChem. "[(1R,3S)-2,2-difluoro-3-methylcyclopropyl]methanol". Available at: 3
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Sigma Aldrich. "(2,2-difluoro-3-methylcyclopropyl)methanol". Available at: 1
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Royal Society of Chemistry. "Difluorocarbene Addition to Alkenes and Alkynes". Available at:
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AmazonAWS. "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow - Supporting Information". Available at: 9
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Google Patents. "US12297203B2 - Pyrrolopyrimidine ITK inhibitors". Available at:7
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Google Patents. "WO2014177060A1 - Biheteroaryl compounds and uses thereof". Available at: 8
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BLD Pharm. "509072-57-5|2,2-Difluorocyclopropanemethanol". Available at: 4
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University of Huddersfield Repository. "Fluorine and its use in medicinal chemistry". Available at: 2
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ResearchGate. "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent". Available at: 5
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